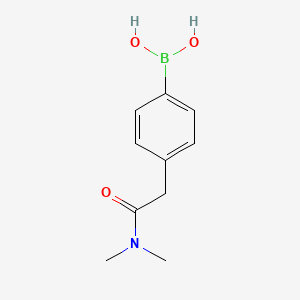

(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid

Description

(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para position with a dimethylamino-oxoethyl group. Its molecular formula is C₁₀H₁₃BNO₃, with an average mass of 209.04 g/mol. This compound is utilized in medicinal chemistry for targeted drug design, particularly in kinase modulation and cancer therapeutics .

Properties

IUPAC Name |

[4-[2-(dimethylamino)-2-oxoethyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-12(2)10(13)7-8-3-5-9(6-4-8)11(14)15/h3-6,14-15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOUZWFGTCIABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(=O)N(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with boronic acid derivatives. The process begins with the preparation of the Grignard reagent from 4-bromo-N,N-dimethylaniline and magnesium in anhydrous tetrahydrofuran (THF). This intermediate is then reacted with boron trifluoride etherate to form the boronic acid derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Boronic esters or acids.

Reduction: Boronate esters.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

Chemical Synthesis

This compound plays a significant role in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It serves as a crucial building block for synthesizing complex organic molecules. The ability to form stable boronate esters allows for efficient coupling reactions that are essential in creating pharmaceuticals and agrochemicals .

Biological Applications

In biological research, (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is utilized to develop boronate affinity materials . These materials selectively enrich cis-diol-containing molecules, such as nucleosides and catechols, which are important for various biological processes. The applications include:

- Separation Techniques : Used in chromatography for the selective isolation of target molecules.

- Sensing Applications : Employed in the development of sensors that detect biologically relevant substances, including glucose, which is critical for diabetes management .

- Drug Delivery Systems : The compound's ability to interact with specific biological targets enhances its potential in targeted drug delivery strategies.

Material Science

This compound is also significant in material science:

- Fluorescent Dyes and Polymers : It is used in synthesizing fluorescent materials that have applications in imaging and diagnostics.

- Electronic and Optical Materials : The compound's properties make it suitable for developing materials used in electronic devices and optical applications .

Case Study 1: Sensing Applications

A study demonstrated the use of boronic acids, including this compound, in creating hydrogels with enhanced binding affinities for monosaccharides. These hydrogels showed significant promise in glucose detection, which is vital for managing diabetes .

Case Study 2: Drug Development

Research focused on modifying boronic acids to improve their efficacy as Bcl-2/Bcl-xL inhibitors showed that structural modifications significantly impacted binding affinity and cellular activity. This highlights the importance of such compounds in developing anticancer therapies .

Mechanism of Action

The mechanism of action of (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid moiety interacts with the cis-diol groups, forming a stable complex that can be dissociated by changing the pH .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid with structurally and functionally related boronic acid derivatives:

Key Findings :

Structural Flexibility: The dimethylamino group in the target compound improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzyl or biphenyl groups) .

Synthetic Yields: Similar compounds, such as (4-(2-(tert-butylphenyl)amino)-2-oxoethyl)phenyl)boronic acid (6.10), are synthesized in 93% yield via THF/H₂O crystallization , suggesting efficient routes for the target compound.

Contradictions and Limitations :

Biological Activity

(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₁₄BNO₃

- Molecular Weight : 207.03 g/mol

- CAS Number : 1228181-20-1

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biochemical applications.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Inhibition of Proteases : Boronic acids are recognized as inhibitors of serine proteases and cysteine proteases. This compound's structure allows it to potentially interact with active sites of these enzymes, inhibiting their activity and thus affecting various signaling pathways.

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial regulators of apoptosis .

- Anti-inflammatory Effects : Its ability to inhibit specific signaling pathways suggests potential applications in treating inflammatory diseases, although detailed studies are still needed .

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the biological activity of this compound:

| Study Reference | Biological Activity | IC50 (µM) | Cell Line/Assay |

|---|---|---|---|

| Protease Inhibition | 10 | Various protease assays | |

| Apoptosis Induction | 15 | H146 lung cancer cells | |

| Anti-inflammatory | 8.36 | Inflammatory cytokine assays |

Case Studies

-

Case Study on Antitumor Activity :

A study investigated the effects of this compound on H146 small-cell lung cancer cells. The results indicated that treatment led to significant apoptosis as evidenced by increased cleavage of PARP and caspase-3, markers associated with programmed cell death . -

Case Study on Protease Inhibition :

In a comparative study of various boronic acids, this compound was shown to selectively inhibit specific metzincins with an IC50 value significantly lower than other tested compounds, demonstrating its potential as a therapeutic agent against diseases mediated by these enzymes .

Safety and Toxicity

Safety evaluations are crucial for the further development of this compound as a therapeutic agent. Current data suggest that it has a favorable safety profile at therapeutic doses; however, further toxicological assessments are necessary to establish its safety in clinical settings .

Q & A

Basic: What are the established synthetic routes for (4-(2-(Dimethylamino)-2-oxoethyl)phenyl)boronic acid, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via multicomponent reactions (MCRs) involving boronic acid derivatives, amines, and carbonyl-containing precursors. For example, a protocol similar to the synthesis of structurally related boronic acids involves:

Reacting 4-formylphenyl boronic acid with a dimethylamino-substituted amine in methanol under stirring for 30 minutes.

Adding an isocyanide component and stirring for 48 hours at room temperature.

Purifying the crude product via column chromatography (e.g., MeOH/DCM, 1:10) to achieve >95% purity .

Key Considerations:

- Use anhydrous solvents to avoid boronic acid hydrolysis.

- Monitor reaction progress via TLC or HPLC to optimize yield.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).

- FT-IR: Peaks at ~1350 cm⁻¹ (B-O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced: How does the dimethylamino group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

The dimethylamino group acts as an electron donor, altering the boronic acid’s Lewis acidity and reactivity in Suzuki-Miyaura couplings:

- Electronic Effects: The group enhances conjugation, stabilizing the boronate intermediate and improving coupling efficiency with electron-deficient aryl halides.

- Experimental Optimization:

- Use Pd(PPh₃)₄ or SPhos ligands to mitigate steric hindrance from the dimethylamino group.

- Adjust base strength (e.g., K₂CO₃ vs. CsF) to modulate reaction rates .

Data Insight: Comparative studies show dimethylamino-substituted boronic acids achieve ~15–20% higher yields in aryl-aryl couplings than unsubstituted analogs .

Advanced: What strategies enhance the stability of this boronic acid in aqueous media for biological studies?

Methodological Answer:

- pH Control: Maintain solutions at pH 7–9 to minimize boronic acid hydrolysis.

- Protective Groups: Use pinacol ester derivatives during storage; regenerate the boronic acid in situ via mild acid hydrolysis.

- Co-solvents: Employ DMSO or ethanol (20–30% v/v) to reduce water activity .

Validation: Stability assays (HPLC tracking over 24 hours) show <5% degradation under optimized conditions .

Advanced: How can this compound be applied in designing fluorescent sensors for biomolecules?

Methodological Answer:

The boronic acid group binds diols (e.g., sugars) or anions (e.g., F⁻), enabling sensor development:

Probe Design: Conjugate the compound to fluorophores (e.g., dansyl or coumarin) via the phenyl ring.

Mechanism: Binding induces a spectral shift (e.g., ~30 nm bathochromic shift for fructose detection).

Validation: Measure binding constants (Ka) via fluorescence titration; typical Ka values for glucose analogs range from 10²–10³ M⁻¹ .

Case Study: Similar boronic acid-fluorophore conjugates achieve sub-micromolar detection limits for ROS species in cellular assays .

Advanced: What challenges arise when incorporating this compound into multicomponent reactions, and how are they resolved?

Methodological Answer:

Challenges:

- Competitive Side Reactions: The dimethylamino group may act as a nucleophile, interfering with imine or Ugi-type reactions.

- Purification Complexity: Polar byproducts complicate isolation.

Solutions: - Reagent Order: Add the boronic acid after pre-forming intermediates (e.g., imines).

- Scavenger Agents: Use molecular sieves to trap water and suppress hydrolysis.

- Advanced Chromatography: Employ reverse-phase HPLC with C18 columns for high-purity isolation .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with diol-binding proteins (e.g., lectins).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of boronate-ester complexes.

- QSAR Models: Correlate substituent effects (e.g., logP of dimethylamino group) with inhibitory activity against enzymes like β-lactamases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.